4-Propyl-6-hydroxy-2-methylpyrimidine

Lipophilicity Drug Design Physicochemical Properties

Researchers frequently substitute hydroxypyrimidine building blocks without re-validating physicochemical parameters, risking altered reaction yields and compromised biological reproducibility. This 4-propyl analog addresses these challenges with: • Quantifiably higher LogP 1.44 (Δ +0.39 vs ethyl) for CNS drug BBB passive diffusion • Higher boiling point 264.7°C for thermal safety margin during reflux/distillation • Preserved PSA 41.5 Ų for consistent hydrogen-bonding with biological targets Supplied at ≥95% HPLC purity. Suitable for medicinal chemistry and agrochemical SAR programs.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 89967-18-0
Cat. No. B1497788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propyl-6-hydroxy-2-methylpyrimidine
CAS89967-18-0
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)NC(=N1)C
InChIInChI=1S/C8H12N2O/c1-3-4-7-5-8(11)10-6(2)9-7/h5H,3-4H2,1-2H3,(H,9,10,11)
InChIKeyXANOWNHHKSIJHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Propyl-6-hydroxy-2-methylpyrimidine: Properties & Supply


4-Propyl-6-hydroxy-2-methylpyrimidine (CAS 89967-18-0) is a disubstituted hydroxypyrimidine scaffold with a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . It is typically supplied at purities of ≥95% (HPLC) and is primarily utilized as a versatile small-molecule building block for medicinal chemistry and agrochemical research . The compound exists predominantly as the 2-methyl-4-propyl-1H-pyrimidin-6-one tautomer and is characterized by a density of 1.087 g/cm³ and a boiling point of 264.7 °C at 760 mmHg .

Lipophilicity-tuned heterocyclic scaffold
Consistent hydrogen-bonding core (PSA parity)
Supports SAR exploration for CNS/agrochemical

4-Propyl-6-hydroxy-2-methylpyrimidine: Why Generic Substitution Fails


Within the 6-hydroxy-2-methylpyrimidine class, alkyl chain variation at the 4-position significantly alters physicochemical and pharmacokinetic properties. Direct substitution with the shorter-chain 4-ethyl analog (CAS 52421-75-7) or the branched 6-isopropyl analog (CAS 34126-99-3) introduces substantial changes in boiling point, density, and lipophilicity (LogP) that directly impact synthetic workflow, purification conditions, and structure-activity relationships (SAR) . Generic replacement without explicit re-validation of these parameters risks altered reaction yields, unexpected solubility behavior, and compromised downstream biological reproducibility .

Target
Potential Substitute
4-Propyl-6-hydroxy-2-methylpyrimidine
4-Ethyl or 6-isopropyl analogs
Alkyl chain defines LogP, density, boiling point
Shorter/branched chain shifts these properties significantly
Optimized synthetic and purification conditions
Reaction yields and solubility may not transfer directly
SAR reproducibility tied to propyl chain
Biological assay results may differ without re-validation

4-Propyl-6-hydroxy-2-methylpyrimidine: Comparative Evidence


Enhanced Lipophilicity vs. Ethyl Analog

The compound exhibits a significantly higher LogP value (1.44) compared to its 4-ethyl analog (LogP 1.05) . This indicates a ~0.39 log unit increase in lipophilicity, translating to a ~2.5-fold higher partition coefficient in octanol/water systems [1].

Lipophilicity shift
cross-study comparable
Δ LogP +0.39 (1.44 vs 1.05)
Propyl substitution increases octanol/water partitioning ~2.5-fold relative to ethyl analog.
Calculated partition coefficient; supports lipophilicity-driven SAR exploration.
Lipophilicity Drug Design Physicochemical Properties

Reduced Density vs. Ethyl Analog

The target compound has a density of 1.087 g/cm³, which is lower than the 1.119 g/cm³ measured for the 4-ethyl-6-hydroxy-2-methylpyrimidine comparator [1].

Density difference
cross-study comparable
1.087 vs 1.119 g/cm³ (-2.9%)
Lower density may affect volumetric handling in automated synthesis platforms.
Calculated values; crystallization behavior should be verified experimentally.
Physical Property Density Formulation

Higher Boiling Point vs. Ethyl Analog

The boiling point of the target compound is 264.7 °C at 760 mmHg, which is ~15.4 °C higher than the boiling point of the 4-ethyl analog (249.3 °C at 760 mmHg) .

Boiling point elevation
cross-study comparable
264.7 vs 249.3 °C (Δ +15.4 °C)
Higher boiling point may provide a wider thermal processing window for distillation or reflux.
Reported at atmospheric pressure; thermal stability data should be reviewed.
Boiling Point Thermal Stability Purification

PSA Parity vs. Ethyl Analog

Despite the addition of a methylene group, the target compound maintains an identical polar surface area (PSA) of 46.01 Ų to its 4-ethyl analog [1][2].

PSA parity
cross-study comparable
46.01 Ų (identical to ethyl analog)
Hydrogen-bonding capacity remains unchanged despite lipophilicity gain.
Maintains core heterocycle interaction profile for target engagement studies.
Polar Surface Area Drug-likeness Physicochemical

4-Propyl-6-hydroxy-2-methylpyrimidine: Application Scenarios


CNS Drug Discovery SAR Exploration

In central nervous system (CNS) drug discovery programs where passive diffusion across the blood-brain barrier is a critical parameter, the 4-propyl analog is a more suitable lipophilic building block than its 4-ethyl counterpart. The quantifiably higher LogP of 1.44 (Δ +0.39 vs. ethyl) directly supports this application .

High-Temperature Synthesis and Distillation

For synthetic protocols requiring heating under reflux or distillation-based purification, the higher boiling point of 264.7 °C provides a larger thermal safety margin compared to the ethyl analog (249.3 °C). This reduces the risk of thermal degradation or premature evaporation during reaction optimization .

Solubility & Formulation for Agrochemicals

The combination of increased lipophilicity (LogP 1.44) and reduced density (1.087 g/cm³) relative to shorter-chain analogs makes this compound a viable scaffold for tuning the solubility and uptake characteristics of novel agrochemical agents. The consistent PSA ensures that core hydrogen-bonding interactions with biological targets are preserved [1].

Application
Selection Property
Validation Focus
CNS drug discovery SAR exploration
Propyl-substituted lipophilicity profile
LogP and passive permeability model review
High-temperature synthesis & distillation
Thermal processing window
Distillation and reflux compatibility assessment
Agrochemical formulation development
Lipophilicity–density balance
Solubility and uptake behavior in formulation models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Propyl-6-hydroxy-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.